4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)-
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Overview
Description
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- is a heterocyclic compound that belongs to the pyran family. This compound is characterized by a pyran ring fused with a chlorophenyl group, making it a significant molecule in various chemical and biological applications. The presence of the chlorophenyl group enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative without the chlorophenyl group.
2-(2-Bromophenyl)-2,3-dihydro-4H-pyran-4-one: A similar compound with a bromophenyl group instead of a chlorophenyl group.
2-(2-Methylphenyl)-2,3-dihydro-4H-pyran-4-one: A derivative with a methylphenyl group.
Uniqueness
The presence of the chlorophenyl group in 4H-Pyran-4-one, 2-(2-chlorophenyl)-2,3-dihydro-, (2S)- enhances its reactivity and potential for diverse chemical transformations compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
292836-56-7 |
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Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-7-8(13)5-6-14-11/h1-6,11H,7H2/t11-/m0/s1 |
InChI Key |
CRBDKHDPOSZABM-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](OC=CC1=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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